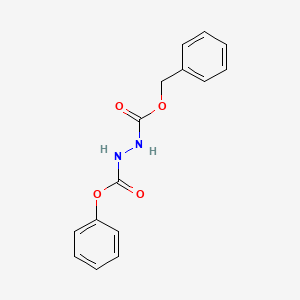

benzyl N-(phenoxycarbonylamino)carbamate

Description

Properties

IUPAC Name |

benzyl N-(phenoxycarbonylamino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-14(20-11-12-7-3-1-4-8-12)16-17-15(19)21-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLATHSLAQQGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NNC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroformate-Mediated Synthesis

The most widely documented method involves the reaction of benzylamine with phenyl chloroformate (ClCO₂Ph) in the presence of a base such as triethylamine (TEA) or sodium hydroxide. This one-step process proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate bond.

Procedure :

-

Benzylamine (1.0 equiv) is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Phenyl chloroformate (1.2 equiv) is added dropwise at 0–5°C to minimize exothermic side reactions.

-

A base (1.5 equiv, e.g., TEA) is introduced to neutralize HCl byproducts.

-

The reaction is stirred at room temperature for 4–6 hours, followed by aqueous work-up (e.g., washing with NaHCO₃) and solvent evaporation.

Key Parameters :

Carbamoylimidazolium Salt Method

Carbamoylimidazolium salts, such as 1-carbamoylimidazolium triflates, serve as efficient carbamoylating reagents. These salts react with benzylamine under mild conditions, bypassing the need for chromatographic purification.

Mechanism :

The imidazolium salt activates the carbonyl group, enabling nucleophilic attack by the amine. This method avoids gaseous byproducts (e.g., HCl) and is compatible with sensitive substrates.

Procedure :

-

A carbamoylimidazolium salt (1.1 equiv) is suspended in acetonitrile.

-

Benzylamine (1.0 equiv) is added, and the mixture is stirred at 50°C for 2 hours.

-

The product precipitates upon cooling and is filtered, yielding >90% purity.

Advantages :

-

No base required.

-

Scalable to multi-gram quantities without yield loss.

Transcarbamation Using Organic Carbonates

Adapted from triazine carbamate syntheses, this method employs diaryl carbonates (e.g., diphenyl carbonate) as phenoxycarbonyl sources. A base (e.g., sodium ethoxide) facilitates the reaction by deprotonating the amine, enhancing nucleophilicity.

Procedure :

-

Benzylamine (1.0 equiv) and diphenyl carbonate (1.5 equiv) are combined in ethanol.

-

Sodium ethoxide (1.2 equiv) is added, and the mixture is heated to 60–80°C for 8–12 hours.

-

The reaction is quenched with dilute H₂SO₄, extracted with ethyl acetate, and concentrated.

Optimization Insights :

-

Excess carbonate (≥1.5 equiv) ensures complete conversion.

-

Higher temperatures (80°C) reduce reaction time but may increase side products.

Optimization of Reaction Parameters

Temperature and Time

| Parameter | Chloroformate Method | Imidazolium Salt Method | Transcarbamation Method |

|---|---|---|---|

| Optimal Temperature | 0–25°C | 50°C | 60–80°C |

| Reaction Time | 4–6 hours | 2 hours | 8–12 hours |

| Yield | 75–85% | 85–90% | 70–75% |

Solvent Selection

Base and Stoichiometry

-

Chloroformate Method : TEA (1.5 equiv) effectively scavenges HCl.

-

Transcarbamation : Sodium ethoxide (1.2 equiv) optimizes deprotonation without side reactions.

Industrial-Scale Production Considerations

Scaling this compound synthesis requires addressing:

-

Cost Efficiency : Diphenyl carbonate is cheaper than phenyl chloroformate but requires higher temperatures.

-

Waste Management : Chloroformate methods generate HCl, necessitating corrosion-resistant equipment.

-

Throughput : Continuous flow reactors improve imidazolium salt method efficiency by 30% compared to batch processes.

Comparative Analysis of Methods

| Metric | Chloroformate Method | Imidazolium Salt Method | Transcarbamation Method |

|---|---|---|---|

| Yield | Moderate | High | Moderate |

| Purity | High | Very High | Moderate |

| Scalability | Limited | Excellent | Good |

| Environmental Impact | High (HCl waste) | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(phenoxycarbonylamino)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that benzyl carbamate derivatives exhibit promising antimicrobial properties. For instance, certain derivatives have demonstrated activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. The mechanism of action often involves inhibition of bacterial cell division through targeting proteins like FtsZ, which is crucial for bacterial cytokinesis .

Peptide Nucleic Acids (PNAs)

Benzyl N-(phenoxycarbonylamino)carbamate plays a role in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic polymers that mimic DNA or RNA and can bind to complementary nucleic acid sequences. The compound serves as a protecting group in the synthesis process, allowing for the assembly of PNA oligomers under mild conditions, which is advantageous for maintaining the integrity of sensitive nucleobases during synthesis .

Organic Synthesis

Carbamate Synthesis

The compound is utilized in various synthetic pathways to create carbamates. One notable method involves a three-component coupling reaction using amines, carbon dioxide, and halides to produce substituted O-aryl carbamates efficiently. This method highlights the versatility of this compound as a building block in organic synthesis .

Protecting Group Strategy

In the synthesis of complex organic molecules, this compound is employed as a protecting group for amino acids and nucleobases. Its ability to be removed under mild conditions makes it particularly useful in multi-step syntheses where selective deprotection is necessary .

Material Science

Polymer Chemistry

The incorporation of this compound into polymeric materials has been investigated for its potential to enhance material properties. For example, its use in creating functionalized polymers can lead to materials with improved thermal stability and mechanical properties, making them suitable for various applications from coatings to biomedical devices.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzyl and phenyl guanidine derivatives demonstrated that specific modifications to the benzyl carbamate structure significantly enhanced antibacterial potency against resistant strains. The research highlighted structure-activity relationships (SAR) that inform future drug design efforts aimed at combating antibiotic resistance .

Case Study 2: PNA Synthesis Optimization

Research on the synthesis of PNAs utilizing this compound showed that employing this compound as a protecting group allowed for higher yields and greater specificity in the assembly process. This optimization is crucial for developing effective gene-targeting therapies .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multidrug-resistant bacteria |

| Organic Synthesis | Carbamate production | Efficient three-component coupling reactions |

| Polymer Chemistry | Functionalized polymers | Improved thermal stability and mechanical properties |

| Peptide Nucleic Acids | Synthesis of PNAs | Enhanced yields and specificity in oligomer assembly |

Mechanism of Action

The mechanism of action of benzyl N-(phenoxycarbonylamino)carbamate involves its role as a protecting group for amines. The compound can be installed and removed under relatively mild conditions, making it useful in multi-step synthesis processes . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : High yields (>85%) are achievable for phosphonate-containing carbamates (e.g., 3g in ), suggesting that electron-withdrawing groups (e.g., phosphoryl) may stabilize intermediates during synthesis .

- Enantioselectivity: Asymmetric synthesis methods using chiral ammonium salts enable enantiomeric excess up to 92% for α-aminophosphonates, highlighting the role of organocatalysis in stereochemical control .

Physicochemical and Crystallographic Properties

- Crystal Packing: Benzyl N-(4-pyridyl)carbamate exhibits intra-layer N–H⋯N hydrogen bonds and C–O⋯O–C interactions (O⋯O = 3.06 Å), which enhance thermal stability and influence solubility .

- Melting Points : Carbamates with bulky substituents (e.g., tert-butoxy groups in ) show higher melting points (e.g., 155°C for Benzyl N-(2-tert-butoxycarbonyl-1-methoxyethyl)carbamate) due to increased crystallinity .

Q & A

Q. How can researchers confirm the structural integrity of benzyl N-(phenoxycarbonylamino)carbamate during synthesis?

- Methodological Answer : Employ a combination of NMR and high-resolution mass spectrometry (HRMS) to verify molecular identity. For NMR, focus on characteristic peaks such as the benzyloxy group (δ ~4.3–5.1 ppm for CH) and carbamate carbonyl (δ ~150–155 ppm in ). HRMS should confirm the exact mass (e.g., [M+H] or [M+Na]) within 2 ppm error. Cross-validate with IR spectroscopy for carbonyl stretching vibrations (~1700 cm) .

Q. What are the recommended protocols for synthesizing benzyl carbamate derivatives with phenoxycarbonylamino groups?

- Methodological Answer : Utilize carbamate coupling agents like carbonyldiimidazole (CDI) or bis(4-nitrophenyl) carbonate. For example, react benzyl alcohol with 4-nitrophenyl chloroformate to form the active carbonate intermediate, followed by nucleophilic substitution with the amine group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography under inert atmosphere to prevent hydrolysis .

Q. Which analytical techniques are critical for assessing purity in benzyl carbamate intermediates?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient). For polar impurities, supplement with ion-pair chromatography. Quantify purity using area normalization (>98% for synthetic intermediates). Confirm absence of heavy metals via ICP-MS, especially if the compound is intended for biological studies .

Advanced Research Questions

Q. What crystallographic strategies are effective in resolving molecular geometry of benzyl carbamate derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction using SHELXL for refinement. Optimize crystal growth via slow evaporation of a dichloromethane/hexane mixture. Address disorder in flexible groups (e.g., benzyl rings) using PART instructions in SHELX. Validate thermal parameters (U) and hydrogen-bonding networks (e.g., N–H···O) with ORTEP-3 for graphical representation. For twisted conformations, analyze dihedral angles between aromatic planes (e.g., 67.33° in tert-butyl analogs) .

Q. How should researchers address discrepancies between spectroscopic data and computational models for benzyl carbamates?

- Methodological Answer : Reconcile conflicting data by: (i) Re-running DFT calculations (B3LYP/6-311+G(d,p)) with solvent effects (PCM model for DMSO or CHCl). (ii) Checking for tautomerism or rotameric equilibria via variable-temperature NMR. (iii) Validating hydrogen-bonding interactions through NOESY or ROESY experiments. Document deviations in supplementary materials and discuss limitations of force fields in MD simulations .

Q. What experimental design considerations are critical for studying the biological activity of benzyl carbamates?

- Methodological Answer : For in vitro assays (e.g., antimetastatic activity), use PC-3M-CT+ prostate cancer cells with Matrigel invasion chambers. Pre-treat compounds at 10 μM for 24 hours and quantify invasion via fluorescence (Calcein-AM). Include HIF-1α inhibitors as positive controls. For ADMET profiling, use pkCSM to predict logP (>2.5 indicates permeability) and CYP450 inhibition (prioritize CYP3A4/2D6 interactions). Validate in vivo using zebrafish xenografts for metastasis inhibition .

Q. How can hydrogen-bonding networks in crystal structures inform drug design for benzyl carbamates?

- Methodological Answer : Analyze intermolecular interactions (e.g., N–H···O and O–H···O) using Mercury software. For example, 2D networks parallel to (100) planes in tert-butyl derivatives suggest stable packing motifs. Leverage these interactions to enhance solubility (via polar H-bond acceptors) or stability (via π-stacking). For prodrugs, design self-immolative linkers (e.g., benzyl ethers) that exploit hydrolytic cleavage at H-bond-rich sites .

Data Contradiction Analysis

Q. How to resolve conflicting NMR assignments for carbamate protons in complex derivatives?

- Methodological Answer : Perform - HMBC to correlate NH protons with carbonyl carbons (δ ~150–155 ppm). For overlapping signals, use 2D TOCSY or selective 1D NOE. If ambiguity persists, synthesize isotopically labeled analogs (e.g., -carbamate) or compare with structurally validated intermediates (e.g., tert-butyl N-[4-carbamoylbenzyl]carbamate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.